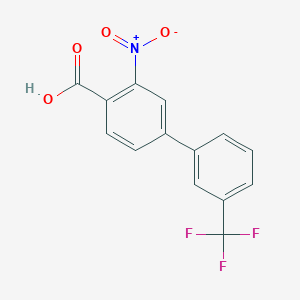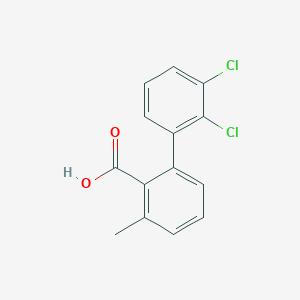
3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% (TFMB) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. TFMB is a white powder and has a melting point of 79-81°C. It is soluble in most organic solvents, including ethanol, methanol, and acetone, and is insoluble in water. It is a powerful inhibitor of enzymes and is often used in biochemical and physiological experiments to study the mechanism of action of certain enzymes. In
Scientific Research Applications
3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% is a powerful inhibitor of enzymes and is often used in scientific research to study the mechanism of action of certain enzymes. It has been used to study the structure and function of enzymes such as acetylcholinesterase, an enzyme involved in the transmission of nerve impulses, and phospholipase A2, an enzyme involved in the breakdown of phospholipids. In addition, 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the structure and function of proteins and DNA.
Mechanism of Action
The mechanism of action of 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to inhibit enzymes. It is thought to bind to the active site of the enzyme and prevent the enzyme from binding to its substrate, thus inhibiting the enzyme’s activity. In addition, 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% is thought to interact with the enzyme’s active site in a manner that causes conformational changes that affect the enzyme’s activity.
Biochemical and Physiological Effects
3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the breakdown of phospholipids, which can lead to an increase in cell membrane fluidity. In addition, 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain, resulting in increased alertness and cognitive function.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its high potency and specificity. It is a powerful inhibitor of enzymes and can be used to study the structure and function of enzymes, proteins, and DNA. In addition, it is relatively easy to synthesize and is readily available. However, there are some limitations to using 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents such as ethanol or methanol. In addition, it can be toxic if ingested, so it must be handled with care.
Future Directions
There are many potential future directions for the use of 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% in scientific research and laboratory experiments. One potential direction is the use of 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% in drug development. It could be used to study the structure and function of enzymes involved in drug metabolism, as well as to identify potential drug targets. In addition, 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used to study the structure and function of proteins and DNA involved in disease processes. Finally, 3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used to study the biochemical and physiological effects of drugs, such as the effects on cell membrane fluidity and acetylcholine levels.
Synthesis Methods
3-(4-Trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a multi-step process. The first step involves the reaction of 4-trifluoromethylbenzoic acid with phosphorus oxychloride in the presence of triethylamine to form the corresponding ester, which is then hydrolyzed to form the acid. The acid is then reacted with 4-trifluoromethylphenol in the presence of a base (such as potassium carbonate) and a catalyst (such as zinc chloride) to form the desired product. The reaction is carried out in a solvent such as dichloromethane and the reaction time is typically 24 hours.
properties
IUPAC Name |
3-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-3-1-8(2-4-11)9-5-10(13(22)23)7-12(6-9)15(19,20)21/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZLMIWCWXSZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691176 |
Source


|
| Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261466-30-1 |
Source


|
| Record name | 4',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














